4-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms and aromatic rings suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole ring, the oxadiazole rings, and their subsequent coupling. Common reagents used in these steps include hydrazine derivatives, nitriles, and various oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while electrophilic substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine would depend on its specific interactions with biological targets. The presence of multiple nitrogen atoms and aromatic rings suggests that it could interact with enzymes or receptors in the body, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- 3-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- 2-(5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and heterocyclic rings, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C15H12N8O4 |
---|---|
Molecular Weight |
368.31 g/mol |
IUPAC Name |
4-[5-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C15H12N8O4/c1-8-6-11(23(24)25)18-22(8)7-9-2-4-10(5-3-9)15-17-14(21-26-15)12-13(16)20-27-19-12/h2-6H,7H2,1H3,(H2,16,20) |
InChI Key |
YQKVTVFQWNXPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C3=NC(=NO3)C4=NON=C4N)[N+](=O)[O-] |
Origin of Product |
United States |
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